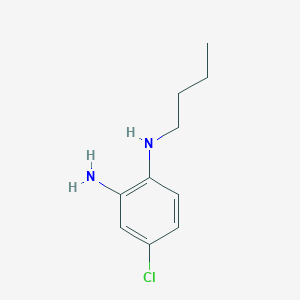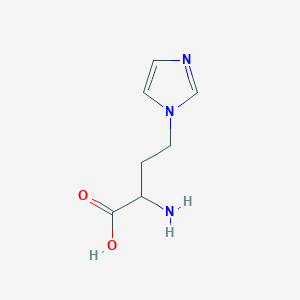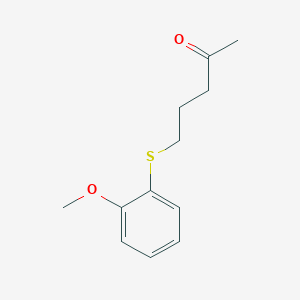
N1-butyl-4-chlorobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-butyl-4-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a butyl group and a chlorine atom attached to the benzene ring, along with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-4-chlorobenzene-1,2-diamine typically involves the reaction of 4-chlorobenzene-1,2-diamine with butyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N1-butyl-4-chlorobenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
N1-butyl-4-chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Chlorobenzene-1,2-diamine: A structurally similar compound without the butyl group.
N1-butyl-4-fluorobenzene-1,2-diamine: Similar structure with a fluorine atom instead of chlorine.
N1-butyl-4-bromobenzene-1,2-diamine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N1-butyl-4-chlorobenzene-1,2-diamine is unique due to the presence of both the butyl group and the chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-N-butyl-4-chlorobenzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3 |
InChIキー |
LOMOKJQOQKQPOB-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)



![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)

![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)


